Pentagestrone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 戊酸孕酮是通过 17α-羟基孕酮的环戊基烯醇醚化合成 . 该反应涉及使用环戊醇和酸催化剂在类固醇核的 3 位形成烯醇醚键。

工业生产方法: 戊酸孕酮乙酸酯的工业生产涉及在碱(如吡啶)存在下,使用乙酸酐对戊酸孕酮进行乙酰化 . 此过程产生乙酸酯,然后对其进行纯化并配制用于临床使用。

化学反应分析

反应类型: 戊酸孕酮会发生各种化学反应,包括:

氧化: 将羟基转化为酮或醛。

还原: 将酮还原为羟基。

取代: 用其他取代基取代官能团。

常用试剂和条件:

氧化: 在酸性条件下使用三氧化铬 (CrO3) 或吡啶氯铬酸 (PCC) 等试剂。

还原: 硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 是常见的还原剂。

取代: 用溴化磷 (PBr3) 或亚硫酰氯 (SOCl2) 等卤化试剂将羟基取代为卤素。

主要产物:

氧化: 形成酮或醛。

还原: 形成醇。

取代: 形成卤化衍生物。

科学研究应用

化学: 用作研究类固醇转化和反应的模型化合物。

生物学: 研究其在调节激素通路和生殖功能中的作用。

医学: 探索其在治疗激素紊乱和作为避孕药物成分方面的潜在用途。

工业: 用于合成其他类固醇化合物和药物.

作用机制

戊酸孕酮通过与靶组织中的孕激素受体结合发挥作用 . 这种结合激活受体,导致基因表达发生变化,并调节各种生理过程,包括月经周期和妊娠维持。 分子靶点包括孕激素受体和相关的信号通路 .

类似化合物:

炔诺酮: 另一种具有类似性质的 17α-羟基孕酮衍生物.

地屈孕酮: 孕激素的近似类似物,具有纯孕激素活性.

独特性: 戊酸孕酮由于其环戊基烯醇醚结构而具有独特性,与其他孕激素相比,它赋予了独特的药代动力学和药效学特性 . 这种结构特征影响其与孕激素受体的结合亲和力和其代谢稳定性。

相似化合物的比较

Quingestrone: Another 17α-hydroxyprogesterone derivative with similar properties.

Dydrogesterone: A close analogue of progesterone with pure progestogenic activity.

Uniqueness: Pentagestrone is unique due to its cyclopentyl enol ether structure, which imparts distinct pharmacokinetic and pharmacodynamic properties compared to other progestins . This structural feature influences its binding affinity to progesterone receptors and its metabolic stability.

生物活性

Pentagestrone is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its biological activity, particularly as a nonsteroidal progesterone receptor antagonist. This article will explore the synthesis, biological effects, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis of this compound

This compound is synthesized through various chemical pathways aimed at enhancing its efficacy as a receptor antagonist. Research has focused on developing nonsteroidal progesterone receptor antagonists that exhibit selective binding affinity for human progesterone receptors (hPR). Notably, modifications to the core structure of natural products have led to improved in vitro activity against these receptors .

Biological Activity

1. Binding Affinity and Receptor Interaction

This compound demonstrates moderate binding affinity for hPR-A, showing potential as an effective antagonist. In cell-based assays, it has been reported to inhibit the transcriptional activity of hPR, indicating its role in blocking progesterone's biological effects. This inhibition was further validated in murine models, where anti-progestational activity was observed .

2. Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A study synthesized a novel pentagastrin-toxin conjugate aimed at targeted cancer therapy. The prodrug exhibited significant cytotoxicity against CCK-B/gastrin-receptor-positive cell lines, with IC50 values comparable to those of established cytotoxic agents . Below is a summary of the cytotoxicity data:

| Compound | MIA PaCa-2 IC50 (nM) | A549 IC50 (nM) |

|---|---|---|

| Prodrug | 0.31 | 0.11 |

| Seco-drug | 0.31 | 0.14 |

The results indicate that the prodrug's stability under cell culture conditions may be limited, leading to decomposition and the release of active cytotoxic components .

Case Studies

Case Study 1: Nonsteroidal Progesterone Receptor Antagonists

A series of novel nonsteroidal progesterone receptor antagonists were synthesized and evaluated for their biological activity. These compounds displayed selective inhibition of hPR without cross-reactivity with glucocorticoid receptors, making them promising candidates for therapeutic applications in conditions like endometriosis or uterine fibroids .

Case Study 2: Targeted Cancer Therapy

The development of a pentagastrin conjugate linked to a cytotoxic agent illustrates the potential for targeted therapies using this compound derivatives. The conjugate was designed to selectively target cancer cells expressing gastrin receptors, thereby minimizing off-target effects and improving therapeutic outcomes .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Selective Binding : this compound exhibits a high degree of selectivity for progesterone receptors compared to other steroid hormone receptors.

- Therapeutic Potential : Its ability to inhibit hPR transcriptional activity suggests potential applications in reproductive health and cancer therapy.

- Cytotoxic Mechanism : The mechanism by which this compound exerts its cytotoxic effects involves selective alkylation of DNA, similar to other alkylating agents used in cancer treatment .

属性

CAS 编号 |

7001-56-1 |

|---|---|

分子式 |

C26H38O3 |

分子量 |

398.6 g/mol |

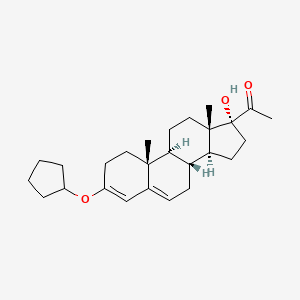

IUPAC 名称 |

1-[(8R,9S,10R,13S,14S,17R)-3-cyclopentyloxy-17-hydroxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C26H38O3/c1-17(27)26(28)15-12-23-21-9-8-18-16-20(29-19-6-4-5-7-19)10-13-24(18,2)22(21)11-14-25(23,26)3/h8,16,19,21-23,28H,4-7,9-15H2,1-3H3/t21-,22+,23+,24+,25+,26+/m1/s1 |

InChI 键 |

RBFQPFFCDLXWQK-UXUCURBISA-N |

SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC5CCCC5)C)C)O |

手性 SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)OC5CCCC5)C)C)O |

规范 SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC5CCCC5)C)C)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。